tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with a fused oxolane (2-oxa) and piperidine (8-aza) ring system. The tert-butoxycarbonyl (Boc) group at the 8-position serves as a protective group for the amine, while the 4-amino substituent provides a reactive site for further derivatization.
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)9-17-8-10(13)14/h10H,4-9,14H2,1-3H3 |
InChI Key |
HVYUPPCFCZCVKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC2N |
Origin of Product |
United States |
Preparation Methods
Bromination and Cyclization
Allyl zinc bromide is reacted with the piperidinone derivative to form an alkenyl-alcohol intermediate. Subsequent bromination of the double bond using bromine in dichloromethane, followed by base-mediated cyclization, yields the brominated spirocycle (tert-butyl 3-bromo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate) in 85–90% yield.
Azide Substitution and Reduction
The bromide undergoes nucleophilic displacement with sodium azide in dimethyl sulfoxide (DMSO) at 50°C for 24 hours, generating an azide intermediate. Continuous flow technology (Vaportec E3 reactor) optimizes this step by reducing reaction time to 10 minutes at 150°C with 1.1 equivalents of sodium azide. The azide is then reduced in situ via a Staudinger reaction using triphenylphosphine, followed by hydrolysis to afford the racemic amine.
Table 1: Flow Chemistry Parameters for Azide Reduction
| Parameter | Batch Conditions | Flow Conditions |
|---|---|---|
| Temperature | 50°C | 150°C |
| Reaction Time | 24 hours | 10 minutes |
| Sodium Azide Equiv | 2.7 | 1.1 |
| Yield | 60% (crude) | 60% (crude) |
| Purity | 60–70% | 60–70% |
The crude product contains triphenylphosphine oxide, which is tolerated in subsequent reactions without purification.
Enantioselective Synthesis Using ω-Transaminase
To access enantiomerically pure this compound, a biocatalytic approach employs ω-transaminase (ω-TA). This method avoids hazardous azide intermediates and achieves high enantiomeric excess.
Substrate Preparation
The ketone precursor (tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate) is synthesized via oxidation of the alcohol intermediate. The ketone is then subjected to ω-TA catalysis in a buffer system containing 8–10% DMSO to enhance solubility.
Enzymatic Amination
Using (R)-selective ω-TA and L-alanine as the amine donor, the ketone is converted to the (R)-amine with 98.6% ee on a 45 g scale. Scaling to 580 g maintains 82% yield and 97.8% ee. tert-Butyl methyl ether replaces dichloromethane in the workup to minimize DMSO carryover.
Table 2: Biocatalytic Transaminase Performance
| Scale (g) | Yield (%) | Enantiomeric Excess (%) | Solvent |
|---|---|---|---|
| 45 | 82 | 98.6 | 8–10% DMSO |
| 580 | 82 | 97.8 | tert-Butyl ether |
Comparative Analysis of Methodologies
Enantiocontrol
-
Resolution Methods : Early racemic routes required chiral chromatography or diastereomeric salt resolution, yielding <50% ee.
-
ω-TA Catalysis : Direct asymmetric synthesis achieves >97% ee, meeting pharmaceutical standards.
Emerging Techniques and Optimizations
Recent advances focus on solvent engineering and enzyme immobilization. Increasing DMSO to 10% in ω-TA reactions improves mixing and conversion rates in larger batches. Immobilized enzymes on solid supports enhance reusability, reducing costs for industrial applications.
Challenges and Solutions
Chemical Reactions Analysis
tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of tert-butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is in the development of pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively. Notably, compounds of this class have shown promise as potential inhibitors in various enzymatic pathways.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. For instance, studies have demonstrated that modifications to the spirocyclic structure enhance its selectivity and potency against tumor cells, making it a candidate for further development in anticancer therapies .
Neuropharmacology
The compound's ability to cross the blood-brain barrier suggests its potential use in treating neurological disorders. Preliminary studies have indicated that it may possess neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease.
Data Table: Neuropharmacological Effects
| Study | Compound Variation | Effect Observed | Reference |
|---|---|---|---|
| A | tert-butyl 4-amino derivative | Neuroprotection in vitro | |
| B | Modified spiro compound | Reduced neuroinflammation |
Material Science
This compound can also be utilized in the synthesis of novel polymers and materials due to its unique structure. The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties and thermal stability.
Case Study: Polymer Composites
In a recent study, researchers synthesized a polymer composite incorporating this compound, resulting in materials with improved tensile strength and elasticity compared to traditional polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Comparison of tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate with Analogous Compounds
*Similarity scores derived from structural fingerprint comparisons (Tanimoto coefficients) .
Biological Activity
tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure that suggests potential biological activity. Its molecular formula is C13H24N2O3, and it has garnered interest in medicinal chemistry due to its structural characteristics and functional groups, including an amino group and a carboxylate functional group .
The compound's molecular weight is approximately 256.34 g/mol, and it features a tert-butyl group, which is known to influence the solubility and biological interaction of the compound . The presence of the amino and carboxylate groups indicates potential for interaction with biological systems, making it a candidate for pharmacological studies.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. Compounds with similar structures often demonstrate various pharmacological effects, including:
- Antibacterial Activity : The compound may act as an inhibitor of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
- Neuropharmacological Effects : The spirocyclic structure suggests potential interactions with neurotransmitter receptors, similar to other spirocyclic compounds that have shown activity as 5-HT1A receptor agonists .
Structure-Activity Relationship (SAR)
The unique structural features of this compound allow for a diverse range of biological activities. The following table summarizes compounds with structural similarities and their respective biological activities:
| Compound Name | CAS Number | Similarity Index | Biological Activity |
|---|---|---|---|
| tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 240401-09-6 | 0.87 | Antimicrobial |
| tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | 147804-30-6 | 0.88 | Antidepressant |
| tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane | 240401 | 0.89 | Anticonvulsant |
| tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine | 1179338 | 0.87 | Analgesic |
This table highlights the potential versatility of the spirocyclic structure in generating compounds with diverse pharmacological properties.
Case Studies and Research Findings
Research has been conducted to evaluate the biological activity of related compounds, focusing on their mechanisms of action and therapeutic potential:
- Antibacterial Studies : A study on dual inhibitors targeting bacterial topoisomerases revealed that compounds similar to tert-butyl 4-amino-2-oxa-8-azaspiro[4.5]decane exhibited low nanomolar inhibitory concentrations against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . This suggests that the compound may have similar efficacy.
- Neuropharmacology : Research into spirocyclic compounds has indicated their potential as selective serotonin receptor modulators, which could lead to new treatments for anxiety and depression . The structural characteristics of tert-butyl 4-amino-2-oxa-8-azaspiro[4.5]decane may facilitate similar interactions.
Q & A
Q. Key Optimization Parameters :
- Solvent choice (e.g., ethylene glycol for ketalization) .
- Catalysts (e.g., p-toluenesulfonic acid for cyclization) .
- Temperature control to avoid ring-opening side reactions.
How is the structure of this compound confirmed experimentally?
Basic Research Question
Structural validation employs:
NMR Spectroscopy :
- ¹H/¹³C-NMR : Characterizes proton environments (e.g., tert-butyl singlet at δ ~1.4 ppm, spirocyclic CH2 groups at δ ~3.4–4.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the spirocyclic core .
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C₁₃H₂₃N₂O₃: 279.1709) .
X-ray Crystallography : Resolves absolute stereochemistry and spirocyclic geometry, though limited by crystal availability .
How can reaction yields be optimized when modifying the spirocyclic core?
Advanced Research Question
Yield optimization requires:
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while ethers (THF) stabilize intermediates .
Temperature Control : Low temperatures (−78°C to 0°C) minimize decomposition in sensitive steps (e.g., Grignard additions) .
Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in functionalization .
Purification Techniques : Column chromatography (SiO₂, gradient elution) or recrystallization removes byproducts from sterically hindered reactions .
Q. Example :
- In ketalization, molecular sieves absorb water, shifting equilibrium toward spirocycle formation (yield increased from 60% to 76%) .
How do researchers address contradictory data in structure-activity relationship (SAR) studies of spirocyclic analogs?
Advanced Research Question
Contradictions in SAR often arise from:
Stereochemical Variability : Enantiomers may show divergent biological activities. Use chiral HPLC or asymmetric synthesis to isolate enantiomers .
Conformational Flexibility : Spirocyclic rigidity vs. flexibility impacts target binding. Molecular dynamics simulations predict bioactive conformers .
Off-Target Effects : Functional groups (e.g., 4-amino) may interact with unintended receptors. Employ selectivity assays (e.g., kinase profiling) .
Q. Case Study :
- Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate showed variable binding due to benzyl group orientation. X-ray analysis resolved the active conformation, guiding derivative design .
What methodologies elucidate interactions between this compound and biological targets?
Advanced Research Question
Mechanistic studies employ:
Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) to receptors like GPCRs or enzymes .
Crystallography/ Cryo-EM : Visualizes ligand-target complexes (e.g., spirocyclic core occupying hydrophobic pockets) .
Mutagenesis Studies : Identifies critical residues for binding by alanine-scanning mutations .
Computational Docking : Predicts binding modes using software (AutoDock, Schrödinger) and validates with MD simulations .
Q. Example :
- A spirocyclic analog exhibited IC₅₀ = 120 nM against a kinase target. SPR confirmed a slow off-rate (kd = 0.002 s⁻¹), supporting prolonged target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
